molecular formula C17H15BrN4O B11974482 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate CAS No. 307941-76-0

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate

Cat. No.: B11974482
CAS No.: 307941-76-0
M. Wt: 371.2 g/mol
InChI Key: LFAGPIIRYQLGCC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, under acidic conditions to yield the triazolopyrimidine core . The final product is obtained by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

307941-76-0

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrate

InChI

InChI=1S/C17H13BrN4.H2O/c18-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22;/h1-11,16H,(H,19,20,21);1H2

InChI Key

LFAGPIIRYQLGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br.O

Origin of Product

United States

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